Cas no 10546-65-3 (2,6-Dibromo-4-isopropylaniline)

2,6-Dibromo-4-isopropylaniline is a brominated aniline derivative characterized by its distinct substitution pattern, featuring bromine atoms at the 2- and 6-positions and an isopropyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of advanced agrochemicals, pharmaceuticals, and specialty chemicals. Its brominated structure enhances reactivity in cross-coupling reactions, while the isopropyl group contributes to steric and electronic modulation. The high purity and stability of 2,6-dibromo-4-isopropylaniline make it suitable for precise synthetic applications, ensuring consistent performance in complex reaction pathways. Its utility in constructing functionalized aromatic systems underscores its importance in fine chemical research and industrial processes.
2,6-Dibromo-4-isopropylaniline structure
10546-65-3 structure
Product Name:2,6-Dibromo-4-isopropylaniline
CAS No:10546-65-3
MF:C9H11Br2N
MW:292.998340845108
MDL:MFCD00015475
CID:86440
PubChem ID:139184
Update Time:2025-06-30

2,6-Dibromo-4-isopropylaniline Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dibromo-4-isopropylaniline
    • 2,6-dibromo-4-propan-2-ylaniline
    • 2,5-BIS(TRIFLUOROMETHYL)BENZYL BROMIDE
    • 2,6-dibromo-4-(1-methylethyl)benzenamine
    • 2,6-dibromo-4-(methylethyl)phenylamine
    • 2,6-dibromo-4-isopropyl-phenylamine
    • 2,6-dibromo-isopropylaniline
    • 2,6-Dibromo-4-(1-methylethyl)aniline
    • 2,6-Dibromocumidine
    • 2,6-Dibromo-p-isopropylaniline
    • 10546-65-3
    • 2,6-dibromo-4-(propan-2-yl)aniline
    • 2,6-dibromo-4-isopropyl-aniline
    • MFCD00015475
    • Benzenamine, 2,6-dibromo-4-(1-methylethyl)-
    • FT-0610548
    • SCHEMBL1091699
    • A801248
    • DTXSID00147141
    • AKOS005255062
    • 2,6-Dibromo-cumidine
    • 2,6-dibromo-4-iso-propylaniline
    • AS-60362
    • Benzenamine,2,6-dibromo-4-(1-methylethyl)-
    • CS-0195325
    • DB-015510
    • MDL: MFCD00015475
    • Inchi: 1S/C9H11Br2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3
    • InChI Key: CJEBZUFROMNDEK-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)C(C)C)Br)N

Computed Properties

  • Exact Mass: 290.92600
  • Monoisotopic Mass: 290.925825
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: crystal
  • Density: 1.682±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 44 °C
  • Boiling Point: 310.6°Cat760mmHg
  • Flash Point: 141.6°C
  • Refractive Index: 1.605
  • Solubility: Insuluble (9.4E-3 g/L) (25 ºC),
  • PSA: 26.02000
  • LogP: 4.49840
  • Solubility: Not available

2,6-Dibromo-4-isopropylaniline Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Risk Phrases:R20/21/22
  • Safety Term:S22;S36/37

2,6-Dibromo-4-isopropylaniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,6-Dibromo-4-isopropylaniline Pricemore >>

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abcr
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2,6-Dibromo-4-isopropylaniline Suppliers

Amadis Chemical Company Limited
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(CAS:10546-65-3)2,6-Dibromo-4-isopropylaniline
Order Number:A801248
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):258.0
Email:sales@amadischem.com

Additional information on 2,6-Dibromo-4-isopropylaniline

Introduction to 2,6-Dibromo-4-isopropylaniline (CAS No. 10546-65-3)

2,6-Dibromo-4-isopropylaniline, with the chemical formula C9H11B2N2O2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 10546-65-3, has garnered attention due to its versatile applications in synthesizing various pharmacologically active molecules. The presence of bromine and isopropyl substituents on aniline core makes it a valuable intermediate in the development of novel therapeutic agents.

The structural uniqueness of 2,6-Dibromo-4-isopropylaniline lies in its aromatic ring system, which is functionalized with bromine atoms at the 2- and 6-positions and an isopropyl group at the 4-position. This specific arrangement enhances its reactivity, making it a preferred building block for medicinal chemists. The compound's ability to undergo various chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, underscores its importance in synthetic organic chemistry.

In recent years, 2,6-Dibromo-4-isopropylaniline has been extensively studied for its potential in drug discovery. Researchers have leveraged its structural features to develop novel inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors for enzymes involved in cancer metabolism. The brominated aromatic ring serves as a handle for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets.

A notable application of 2,6-Dibromo-4-isopropylaniline is in the development of antimicrobial agents. The bromine atoms enhance the compound's interaction with bacterial enzymes, leading to the design of potent antibiotics. Additionally, the isopropyl group contributes to steric hindrance, which can improve binding affinity to biological receptors. These characteristics make it a promising candidate for combating drug-resistant bacteria.

The pharmaceutical industry has also explored 2,6-Dibromo-4-isopropylaniline as a precursor for neuroprotective drugs. Preliminary studies suggest that derivatives of this compound may interfere with pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modify its structure allows researchers to fine-tune its pharmacological profile, making it a versatile scaffold for drug development.

In the realm of material science, 2,6-Dibromo-4-isopropylaniline has been investigated for its potential use in organic electronics. Its conjugated aromatic system makes it suitable for applications in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The bromine substituents can be used to create stable radicals, which are essential for charge transport in these devices.

The synthesis of 2,6-Dibromo-4-isopropylaniline typically involves bromination and alkylation reactions starting from aniline derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the compound meets pharmaceutical-grade standards. Techniques such as palladium-catalyzed cross-coupling reactions have enabled more efficient and selective modifications of its structure.

The safety profile of 2,6-Dibromo-4-isopropylaniline is another critical aspect that has been thoroughly evaluated. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks. Industrial-scale production requires adherence to good manufacturing practices (GMP) to ensure consistency and quality control.

Ongoing research continues to uncover new applications for 2,6-Dibromo-4-isopropylaniline. Innovations in computational chemistry have accelerated the discovery process by predicting novel derivatives with enhanced biological activity. Collaborative efforts between academia and industry are fostering advancements that could lead to breakthroughs in therapeutic interventions.

In conclusion, 2,6-Dibromo-4-isopropylaniline(CAS No. 10546-65-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules. As research progresses, this compound will likely continue to play a crucial role in developing innovative solutions for various scientific challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:10546-65-3)2,6-Dibromo-4-isopropylaniline
A801248
Purity:99%
Quantity:100g
Price ($):258.0
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